

Application Notes and Protocols: Phase-Transfer Catalysis with Pentachlorocyclopropane Derivatives

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Compound of Interest		
Compound Name:	Pentachlorocyclopropane	
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This document provides detailed application notes and experimental protocols for the use of **pentachlorocyclopropane** derivatives, specifically tris(dialkylamino)cyclopropenium (TDAC) salts, in phase-transfer catalysis (PTC). These catalysts offer a versatile and efficient platform for a range of organic transformations.

Introduction

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields while often allowing for milder conditions and the use of less hazardous reagents.[1][2][3] A novel and effective class of phase-transfer catalysts, tris(dialkylamino)cyclopropenium (TDAC) salts, can be conveniently synthesized from **pentachlorocyclopropane**.[1][4] These TDAC salts have demonstrated excellent reactivity in a variety of PTC-based transformations, establishing the cyclopropenium ion as a viable platform for efficient catalysis.[1][5]

The synthesis of TDAC ions from the readily available **pentachlorocyclopropane** is a key advantage. For instance, a representative TDAC salt was prepared on a 75-gram scale in a single flask with a 95% yield, highlighting the scalability of this approach.[1] These catalysts are typically stable, free-flowing powders that can be easily modified.[1]



Applications & Quantitative Data

TDAC salts have proven effective in a diverse array of PTC applications, including enolate alkylations, additions to epoxides, phenol alkylations, azide substitutions, alcohol oxidations, and cyclopropanations.[1] In many of these cases, no reaction is observed in the absence of the catalyst.[1]

Enolate Alkylation

TDAC catalysts have been successfully employed in the benzylation of various pronucleophiles. The choice of catalyst and solvent system can be optimized for each transformation. A positive correlation between the lipophilicity of the catalyst and the reaction efficiency has been observed.[1]

Table 1: PTC of Enolate Alkylation: Catalyst Optimization[1]

Entry	Catalyst (NR ₂)	Solvent	Conversion (%)
1a	NMe ₂	Toluene	66
1b	NBu ₂	Toluene	62
1c	N(Hexyl)2	Toluene	>95
1d	Morpholine	Toluene	<5

Table 2: PTC of Enolate Alkylation: Substrate Scope[1]



Entry	Nucleophile	Electrophile	Catalyst System*	Time (h)	Yield (%)
1	2- phenylpropan enitrile	Benzyl bromide	A	12	88
2	Diethyl 2- phenylmalon ate	Benzyl bromide	В	1	94
3	1,3- diphenylprop an-2-one	Benzyl bromide	A	12	91
4	Ethyl 2- phenylacetat e	Benzyl bromide	A	12	82

^{*}Catalyst System A: 1•I in toluene with 50% KOH. Catalyst System B: 2•Cl in CH₂Cl₂ with 50% KOH.

Addition of Acid Chlorides to Epoxides

The addition of acid chlorides to epoxides, yielding synthetically useful halohydrin esters, is efficiently catalyzed by TDAC salts.

Table 3: Cyclopropenium Chloride-Catalyzed Addition of Acid Chlorides to Epoxides[1]



Entry	Epoxide	Acid Chloride	Time (h)	Yield (%)
1	Propylene oxide	Phenylacetyl chloride	1	85
2	1,2-Epoxybutane	Phenylacetyl chloride	1	82
3	1,2- Epoxyhexane	Phenylacetyl chloride	1	86
4	Epichlorohydrin	Phenylacetyl chloride	1	80
5	Styrene oxide	Phenylacetyl chloride	1	95

Carbon Dioxide Fixation

TDAC catalysts also facilitate the addition of carbon dioxide to terminal epoxides.

Table 4: Cyclopropenium Chloride-Catalyzed Addition of Carbon Dioxide to Epoxides[1]

Entry	Epoxide	Time (h)	Yield (%)
1	Propylene oxide	20	85
2	1,2-Epoxybutane	24	82
3	1,2-Epoxyhexane	48	78

Experimental Protocols

Protocol 1: Synthesis of a

Tris(dialkylamino)cyclopropenium (TDAC) Chloride Salt

This protocol is a general guideline based on the reported synthesis of TDAC salts from pentachlorocyclopropane.[1][6]

Materials:



- Pentachlorocyclopropane
- Secondary amine (e.g., diethylamine, dihexylamine)
- Anhydrous solvent (e.g., dichloromethane)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere, dissolve **pentachlorocyclopropane** in the anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a stoichiometric excess of the desired secondary amine to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
- Upon completion, the reaction mixture may be filtered to remove any amine hydrochloride salts.
- The filtrate is concentrated under reduced pressure.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether) to yield the pure TDAC chloride salt.

Protocol 2: General Procedure for PTC Enolate Alkylation

This protocol is a general method for the alkylation of pro-nucleophiles using a TDAC catalyst. [1]

Materials:

Pro-nucleophile (e.g., 2-phenylpropanenitrile)



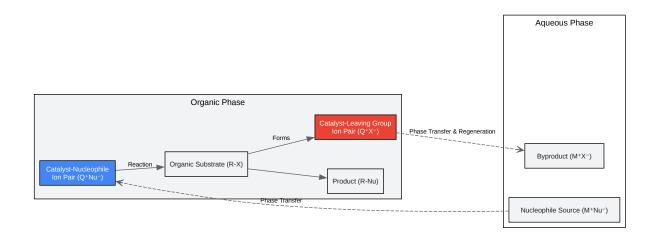
- Electrophile (e.g., benzyl bromide)
- TDAC catalyst (e.g., 2.5 mol%)
- Solvent (e.g., toluene or dichloromethane)
- Aqueous base (e.g., 50% w/w KOH)

Procedure:

- To a round-bottom flask, add the pro-nucleophile, the TDAC catalyst, and the solvent.
- Add the aqueous base to the mixture.
- Stir the biphasic mixture vigorously at the desired temperature.
- Add the electrophile to the reaction mixture.
- Continue stirring vigorously and monitor the reaction by a suitable method (e.g., TLC, GC-MS).
- Upon completion, dilute the reaction mixture with water and an organic solvent.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by a suitable method (e.g., column chromatography).

Diagrams

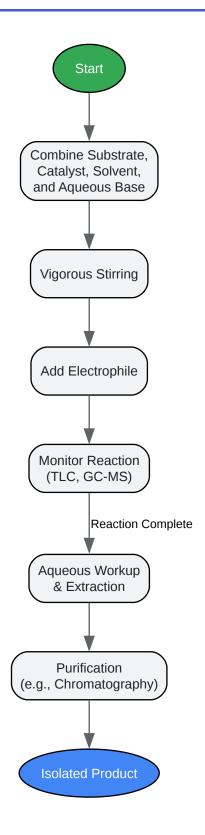




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Caption: General catalytic cycle for phase-transfer catalysis.





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Caption: Experimental workflow for a typical PTC reaction.



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